2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

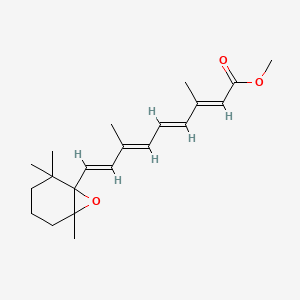

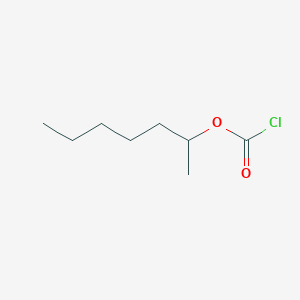

“2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide” is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . It is also known as N-Methoxy-N-methyl-2-phenylacetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals or liquid . It has a molecular weight of 179.22 . The storage temperature is recommended to be at room temperature .Scientific Research Applications

Muscarinic M(3) Receptor Antagonism : A study by Mitsuya et al. (2000) designed and synthesized a series of compounds, including 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamides, which act as potent, long-acting, orally active muscarinic M(3) receptor antagonists. These compounds show promise for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Antibacterial and Modulatory Activity : Figueredo et al. (2020) investigated the antibacterial and modulatory activity of derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, obtaining 2-methoxylated derivatives. These compounds showed potential in reducing the minimum inhibitory concentrations (MICs) of antibiotics like gentamicin and amikacin, suggesting their use in combating bacterial resistance (Figueredo et al., 2020).

Inhibition of Monoamine Oxidase : A study by Faler and Joullié (2007) explored the synthesis of substituted 2-phenylcyclopropylamines, including derivatives of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens (Faler & Joullié, 2007).

Deuteration of Acetanilides : Research by Chin, Collier, and Hutchinson (1982) discussed the base-catalyzed exchange of protons in acetanilides, including 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, to incorporate deuterium. This process is significant in the preparation of labeled compounds for research (Chin, Collier, & Hutchinson, 1982).

Metabolism of Chloroacetamide Herbicides : A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide. Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of these herbicides (Coleman et al., 2000).

Synthesis and Characterization : Zhong-cheng and Wan-yin (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline and other reagents, detailing the process and characterizing the product through IR and MS spectroscopy. This study provides insights into the synthetic pathways and properties of related compounds (Zhong-cheng & Wan-yin, 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name |

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKHSQWWGCDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C1=CC=CC=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/no-structure.png)